2-tert-Butoxycarbonylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester
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Overview
Description
2-tert-Butoxycarbonylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester is a complex organic compound with a molecular formula of C15H22N2O4S. This compound belongs to the benzothiazole family, which are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester typically involves multiple steps, starting with the construction of the benzothiazole core. One common synthetic route includes the cyclization of a thioamide derivative with an appropriate α-halocarbonyl compound under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the tert-butoxycarbonylamino group and the ethyl ester moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Medicine: : Potential therapeutic applications include the development of new drugs or treatments.
Industry: : It can be utilized in the production of materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can include binding to active sites, altering enzyme activity, or modulating signaling pathways.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and functional groups Similar compounds include other benzothiazole derivatives, which may have different substituents or functional groups
List of Similar Compounds
2-tert-Butoxycarbonylamino-4,5,6,7-tetrahydro-benzothiazole-4-carboxylic acid ethyl ester
2-tert-Butoxycarbonylamino-4,5,6,7-tetrahydro-benzothiazole-4-carboxylic acid methyl ester
2-tert-Butoxycarbonylamino-4,5,6,7-tetrahydro-benzothiazole-4-carboxylic acid
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-5-20-12(18)9-6-7-10-11(8-9)22-13(16-10)17-14(19)21-15(2,3)4/h9H,5-8H2,1-4H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLNPESDGWKYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)SC(=N2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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